1-NM-PP1 1-NM-PP1 1-NM-PP1 is a cell permeable inhibitor of kinases that have been mutated, by a single base substitution, to become ‘analog sensitive’ (as), as compared to the wild-type kinase. 1-NM-PP1 was first developed to optimally inhibit v-Src-as1, with an I338G substitution, preferentially over v-Src (IC50 = 4.2 nM versus 28 μM, respectively). The homologous mutation in other kinases generated similar analog sensitivity (e.g., IC50 = 3.2 nM for c-Fyn-as1 versus 1.0 μM for c-Fyn; 5.0 nM for Cdk2-as1 versus 29 μM for Cdk2; 8.0 nM for CAMKII-as1 versus 24 μM for CAMKII). This approach has been used to elucidate functions of several kinases in both mammalian and yeast systems.
1-NM-PP1 is a pyrazolopyrimidine. It has a role as a tyrosine kinase inhibitor.
Brand Name: Vulcanchem
CAS No.: 221244-14-0
VCID: VC0515783
InChI: InChI=1S/C20H21N5/c1-20(2,3)25-19-17(18(21)22-12-23-19)16(24-25)11-14-9-6-8-13-7-4-5-10-15(13)14/h4-10,12H,11H2,1-3H3,(H2,21,22,23)
SMILES: CC(C)(C)N1C2=NC=NC(=C2C(=N1)CC3=CC=CC4=CC=CC=C43)N
Molecular Formula: C20H21N5
Molecular Weight: 331.4 g/mol

1-NM-PP1

CAS No.: 221244-14-0

Cat. No.: VC0515783

Molecular Formula: C20H21N5

Molecular Weight: 331.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

1-NM-PP1 - 221244-14-0

Specification

Description 1-NM-PP1 is a cell permeable inhibitor of kinases that have been mutated, by a single base substitution, to become ‘analog sensitive’ (as), as compared to the wild-type kinase. 1-NM-PP1 was first developed to optimally inhibit v-Src-as1, with an I338G substitution, preferentially over v-Src (IC50 = 4.2 nM versus 28 μM, respectively). The homologous mutation in other kinases generated similar analog sensitivity (e.g., IC50 = 3.2 nM for c-Fyn-as1 versus 1.0 μM for c-Fyn; 5.0 nM for Cdk2-as1 versus 29 μM for Cdk2; 8.0 nM for CAMKII-as1 versus 24 μM for CAMKII). This approach has been used to elucidate functions of several kinases in both mammalian and yeast systems.
1-NM-PP1 is a pyrazolopyrimidine. It has a role as a tyrosine kinase inhibitor.
CAS No. 221244-14-0
Molecular Formula C20H21N5
Molecular Weight 331.4 g/mol
IUPAC Name 1-tert-butyl-3-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Standard InChI InChI=1S/C20H21N5/c1-20(2,3)25-19-17(18(21)22-12-23-19)16(24-25)11-14-9-6-8-13-7-4-5-10-15(13)14/h4-10,12H,11H2,1-3H3,(H2,21,22,23)
Standard InChI Key GDQXJQSQYMMKRA-UHFFFAOYSA-N
SMILES CC(C)(C)N1C2=NC=NC(=C2C(=N1)CC3=CC=CC4=CC=CC=C43)N
Canonical SMILES CC(C)(C)N1C2=NC=NC(=C2C(=N1)CC3=CC=CC4=CC=CC=C43)N
Appearance white solid powder

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